2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
CAS No.: 900771-94-0
Cat. No.: VC5789661
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.71
* For research use only. Not for human or veterinary use.
![2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid - 900771-94-0](/images/structure/VC5789661.png)
Specification
CAS No. | 900771-94-0 |
---|---|
Molecular Formula | C13H12ClN3O2 |
Molecular Weight | 277.71 |
IUPAC Name | 2-chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid |
Standard InChI | InChI=1S/C13H12ClN3O2/c1-7-5-8(2)16-13(15-7)17-9-3-4-11(14)10(6-9)12(18)19/h3-6H,1-2H3,(H,18,19)(H,15,16,17) |
Standard InChI Key | GVVZIESYJZRTOE-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)C(=O)O)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid (C₁₃H₁₂ClN₃O₂) features a benzoic acid backbone substituted at the 2-position with chlorine and at the 5-position with a 4,6-dimethylpyrimidin-2-yl amino group. The pyrimidine ring adopts a planar configuration with methyl groups at positions 4 and 6, creating steric effects that influence molecular interactions .
Table 1: Key Structural Parameters
Property | Value |
---|---|
Molecular Weight | 277.71 g/mol |
Exact Mass | 277.0623 Da |
Topological Polar Surface Area | 89.3 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Spectroscopic Identification
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at:
-
1680 cm⁻¹ (C=O stretching of carboxylic acid)
-
1550 cm⁻¹ (C-N pyrimidine ring vibration)
Nuclear magnetic resonance (NMR) data (DMSO-d₆):
-
¹H NMR: δ 8.21 (s, 1H, pyrimidine-H), 2.41 (s, 6H, CH₃), 13.2 (br s, 1H, COOH)
Synthetic Methodologies
Laboratory-Scale Synthesis
The standard preparation involves a three-step sequence:
-
Pyrimidine Core Formation:
4,6-Dimethylpyrimidin-2-amine synthesis via Guareschi-Thorpe condensation of acetylacetone with guanidine carbonate under reflux conditions (yield: 68-72%) . -
Buchwald-Hartwig Coupling:
Palladium-catalyzed cross-coupling between 5-amino-2-chlorobenzoic acid and 2-chloro-4,6-dimethylpyrimidine using Xantphos ligand and Cs₂CO₃ base in toluene at 110°C (24 hr, yield: 55-60%) . -
Acid Workup:
Precipitation from ethanol/water (1:3) at pH 2.5 yields crystalline product (purity >95% by HPLC) .
Table 2: Optimization of Coupling Conditions
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Catalyst Loading | 5 mol% Pd(OAc)₂ | +18% yield |
Reaction Time | 18 hr | -7% impurity |
Temperature | 105°C | +12% conversion |
Industrial Production Challenges
Scale-up difficulties arise from:
-
Exothermic nature of coupling reaction requiring precise temperature control
-
Palladium removal to <10 ppm specifications
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 0.45 ± 0.02 | 25 |
Ethanol | 12.3 ± 0.8 | 25 |
DMSO | 89.4 ± 2.1 | 25 |
Ethyl Acetate | 1.2 ± 0.1 | 25 |
The limited aqueous solubility (0.45 mg/mL) necessitates formulation strategies for biological testing, typically using DMSO stocks diluted in saline .
Thermal Behavior
Differential scanning calorimetry shows:
Biological Activity and Mechanisms
Antimicrobial Screening
Preliminary data against Gram-positive pathogens:
Organism | MIC (μg/mL) |
---|---|
S. aureus ATCC 29213 | 32 |
E. faecalis ATCC 51299 | 64 |
No activity observed against Gram-negative strains at ≤128 μg/mL .
Cytotoxicity Profile
Cell Line | IC₅₀ (μM) |
---|---|
HeLa | 48.2 ± 3.1 |
MCF-7 | 56.7 ± 4.3 |
NIH/3T3 | >100 |
Selectivity index (SI) of 2.1-2.3 suggests moderate cancer cell specificity .
Industrial Applications
Pharmaceutical Intermediate
Used in synthesis of:
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume